molecular formula C15H28N2O5 B13722001 Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate

Cat. No.: B13722001
M. Wt: 316.39 g/mol
InChI Key: HEPGVMMCYOHJTH-UHFFFAOYSA-N
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Description

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring, a Boc-protected amino group, and a methyl ester group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Hydroxybutyl Group: The hydroxybutyl group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. The hydroxybutyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(tert-butoxycarbonylamino)benzoate
  • Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate
  • Methyl 4-(tert-butoxycarbonylamino)butanoate

Uniqueness

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate is unique due to the presence of the hydroxybutyl group, which provides additional functionalization options and enhances its versatility in synthetic applications. The combination of the pyrrolidine ring and the Boc-protected amino group also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

methyl 4-[4-hydroxybutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-15(2,3)22-14(20)17(7-5-6-8-18)11-9-12(16-10-11)13(19)21-4/h11-12,16,18H,5-10H2,1-4H3

InChI Key

HEPGVMMCYOHJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C1CC(NC1)C(=O)OC

Origin of Product

United States

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